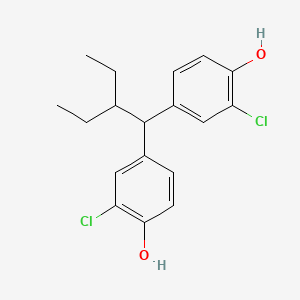
4,4'-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is an organic compound characterized by its unique structure, which includes two chlorophenol groups attached to a central ethylbutane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with an appropriate ethylbutane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2-chlorophenol reacts with 2-ethylbutane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Aminophenols or thiophenols, depending on the nucleophile used.
科学的研究の応用
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlorophenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenol groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with oxygen linkages instead of ethylbutane.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages and aldehyde groups.
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde: Features methoxyphenyl groups and ethene linkages.
Uniqueness
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is unique due to its specific combination of chlorophenol groups and an ethylbutane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
90861-23-7 |
|---|---|
分子式 |
C18H20Cl2O2 |
分子量 |
339.3 g/mol |
IUPAC名 |
2-chloro-4-[1-(3-chloro-4-hydroxyphenyl)-2-ethylbutyl]phenol |
InChI |
InChI=1S/C18H20Cl2O2/c1-3-11(4-2)18(12-5-7-16(21)14(19)9-12)13-6-8-17(22)15(20)10-13/h5-11,18,21-22H,3-4H2,1-2H3 |
InChIキー |
SOEIMWZLWIMMBM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)





![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
